molecular formula C16H13N3O2S2 B2787695 N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797615-21-4

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2787695
CAS RN: 1797615-21-4
M. Wt: 343.42
InChI Key: JNQHKMGBDZKBBU-UHFFFAOYSA-N
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Description

The compound “N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a benzoyl group, a thiophene ring, a thiadiazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (thiophene and thiadiazole) and functional groups (benzoyl, methyl, and carboxamide) suggests a highly conjugated system, which could have interesting electronic and optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could allow for hydrogen bonding, potentially affecting its solubility and stability .

Mechanism of Action

Advantages and Limitations for Lab Experiments

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, which is important for safety considerations. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound as a chemopreventive agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 5-benzoylthiophene-2-carboxylic acid with thionyl chloride to form 5-benzoylthiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine in the presence of triethylamine to yield this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. This compound has been tested in various in vitro and in vivo models, and the results have been promising.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-10-15(23-19-18-10)16(21)17-9-12-7-8-13(22-12)14(20)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQHKMGBDZKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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